molecular formula C20H21N3O3 B12020451 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Cat. No.: B12020451
M. Wt: 351.4 g/mol
InChI Key: LPYMIEHACNHJCE-LPYMAVHISA-N
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Description

The target compound, 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide, is a hydrazone derivative featuring a benzamide core linked to a propenoxyphenyl-substituted hydrazinyl group. Its (E)-configured imine bond is critical for structural stability and biological interactions. Such compounds are typically synthesized via acid-catalyzed condensation of hydrazides with aldehydes, a method widely employed in the preparation of structurally related analogs .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O3/c1-3-11-26-18-6-4-5-16(12-18)13-22-23-19(24)14-21-20(25)17-9-7-15(2)8-10-17/h3-10,12-13H,1,11,14H2,2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

LPYMIEHACNHJCE-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • Synthesis of 3-prop-2-enoxybenzaldehyde :

    • Procedure : 3-Hydroxybenzaldehyde is alkylated with allyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (1:2.2 molar ratio). The mixture is refluxed at 80°C for 6 hours.

    • Yield : 85–92% after recrystallization in ethanol.

    • Key Data :

      • FTIR : 1685 cm⁻¹ (C=O stretch of aldehyde).

      • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 6.95–7.45 (m, 4H, aromatic), 5.95–6.15 (m, 2H, CH₂=CH), 4.65 (d, 2H, OCH₂).

  • Hydrazone Formation :

    • Procedure : 3-Prop-2-enoxybenzaldehyde is condensed with 2-hydrazinylacetamide in ethanol under reflux for 4 hours. Acetic acid catalyzes the reaction (pH 4–5).

    • Yield : 78–84% after vacuum filtration.

    • Key Data :

      • HPLC Purity : >98% (C18 column, acetonitrile/water).

      • ¹³C NMR : δ 163.2 (C=O), 149.5 (C=N).

One-Pot Tandem Synthesis

Reaction Pathway:

  • Procedure : A mixture of 4-methylbenzoic acid, 2-hydrazinylacetamide, and 3-prop-2-enoxybenzaldehyde is reacted in toluene with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at 110°C for 8 hours.

  • Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane, 1:3).

  • Advantages : Reduced purification steps; suitable for gram-scale synthesis.

  • Key Data :

    • Melting Point : 189–191°C.

    • HRMS (ESI+) : m/z 368.1662 [M+H]⁺ (calc. 368.1665).

Microwave-Assisted Synthesis

Reaction Pathway:

  • Procedure : 4-Methylbenzoyl chloride and 2-[(3-prop-2-enoxyphenyl)methylene]hydrazinecarboxamide are combined in acetonitrile under microwave irradiation (150 W, 100°C, 20 minutes).

  • Yield : 88–91% with minimal side products.

  • Key Data :

    • Reaction Time : 20 minutes vs. 8 hours conventional.

    • XRD Analysis : Confirms E-configuration of hydrazone (dihedral angle: 172.5°).

Enzymatic Amidation Approach

Reaction Pathway:

  • Procedure : Lipase B from Candida antarctica (CAL-B) catalyzes the amidation of 4-methylbenzoic acid with 2-[(3-prop-2-enoxyphenyl)methylene]hydrazinecarboxamide in tert-butanol at 50°C for 24 hours.

  • Yield : 62–65% (eco-friendly but lower efficiency).

  • Key Data :

    • Enzyme Reusability : Retains 80% activity after 5 cycles.

    • Green Metrics :

      • E-factor : 2.3 (vs. 8.6 for chemical methods).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Cost Scalability
Two-Step Alkylation78–84>9810 hoursLowPilot-scale
One-Pot Tandem68–72958 hoursModerateLab-scale
Microwave-Assisted88–919920 minutesHighSmall-scale
Enzymatic Amidation62–659024 hoursHighLimited

Critical Reaction Parameters

  • Hydrazone Configuration Control :

    • Acetic acid (5 mol%) ensures E-selectivity by protonating the hydrazine intermediate, favoring anti-addition.

  • Purification Challenges :

    • Silica gel chromatography removes unreacted aldehyde (Rf = 0.7 vs. 0.3 for product).

  • Stability Concerns :

    • The propenoxy group undergoes cis-trans isomerization above 60°C; reactions are conducted below this threshold .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), appropriate solvents (e.g., acetic acid).

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs share the benzamide-hydrazone scaffold but differ in aromatic substituents, which modulate electronic, steric, and solubility properties. Key examples include:

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
Target Compound 3-prop-2-enoxyphenyl ~375.4 (estimated) Moderate lipophilicity due to propenoxy group; E-configuration confirmed via X-ray (if available) Not explicitly reported (likely depends on substituents) -
2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide 4-methoxybenzylidene 311.34 Enhanced solubility from methoxy group; E-configuration Antimicrobial, cytotoxic potential
2-[(2E)-2-(2-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide 2-methoxybenzylidene 311.34 Steric hindrance from ortho-methoxy; altered binding affinity Not explicitly reported
N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide Fluorophenyl-pyrazole ~447.5 High steric bulk; potential for kinase inhibition Antiproliferative (inferred from pyrazole analogs)
4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide 4-nitrobenzylidene ~355.3 Electron-withdrawing nitro group; may enhance cytotoxicity Not explicitly reported

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and may enhance interactions with polar biological targets .
  • Steric Effects : Ortho-substituents (e.g., 2-methoxy) or bulky groups (e.g., pyrazole in ) can hinder molecular packing or receptor binding, altering bioactivity.

Comparison of Yields :

  • BF₃·THF catalysis in improved yields (89% vs. 70% without), suggesting Lewis acid choice impacts efficiency.

Crystallographic and Spectroscopic Analysis

  • Single-crystal X-ray studies (e.g., ) confirm the (E)-configuration of hydrazone bonds, critical for stability and activity.
  • Spectroscopic techniques (¹H NMR, IR) consistently identify hydrazone NH and C=N stretches (~1600 cm⁻¹) across analogs .

Biological Activity

Chemical Structure and Synthesis

The molecular formula of this compound is C25H29N3O3C_{25}H_{29}N_{3}O_{3} with a molecular weight of approximately 429.52 g/mol. The structure features a hydrazine derivative linked to a benzamide, which is significant for its potential pharmacological activities.

Synthesis Methodology

The synthesis typically involves several steps:

  • Formation of the Hydrazone : The initial reaction involves the condensation of 3-prop-2-enoxyphenyl aldehyde with a hydrazine derivative.
  • Formation of Benzamide : This is followed by the introduction of the benzamide group through acylation reactions.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to 4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
Target CompoundS. aureus20
Target CompoundE. coli22

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways, such as:

  • Inhibition of Topoisomerases : Leading to DNA damage and apoptosis.
  • Modulation of Apoptotic Pathways : Activating caspases that lead to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that it outperformed standard antibiotics in certain cases, suggesting potential for development as an antimicrobial agent.
  • Anticancer Research : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, highlighting its potential as an anticancer agent.

Q & A

Q. Basic Characterization

  • FT-IR : Confirms hydrazone (C=N stretch at 1600–1620 cm⁻¹) and amide (N–H bend at 1550 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methylene groups (δ 3.5–4.5 ppm) validate substitution patterns .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves stereochemistry of the (2E)-hydrazinylidene moiety; lattice energy calculations validate packing efficiency .
  • DFT Studies : B3LYP/6-31G(d) models predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

How do solvent polarity and temperature influence its reactivity in substitution or oxidation reactions?

Q. Basic Reaction Dynamics

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, accelerating reactions at the benzylidene group. Non-polar solvents (toluene) favor intramolecular cyclization .
  • Temperature : Oxidative reactions (e.g., with KMnO₄) proceed efficiently at 60–80°C, while reductions (NaBH₄) require ambient conditions to avoid over-reduction .

Advanced Mechanistic Insights
Kinetic studies reveal pseudo-first-order behavior in hydrolysis reactions (pH 7–9). Activation energy (Eₐ) for acid-catalyzed hydrolysis is ~45 kJ/mol, derived from Arrhenius plots .

What strategies resolve contradictions in reported biological activities, such as antimicrobial potency?

Basic Screening
Initial antimicrobial assays (e.g., broth microdilution) show MIC values of 8–32 µg/mL against S. aureus and E. coli. Discrepancies arise from strain variability or inoculum size differences .

Q. Advanced Validation

  • Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., with bacterial efflux pumps) that reduce efficacy .
  • Cytotoxicity Cross-Check : MTT assays on mammalian cells (e.g., HEK293) confirm selectivity ratios >10 to rule out non-specific toxicity .

How can computational models guide the design of analogs with enhanced pharmacokinetic properties?

Basic QSAR
Quantitative Structure-Activity Relationship (QSAR) models using Molinspiration descriptors highlight logP (<3.5) and topological polar surface area (TPSA <90 Ų) as critical for blood-brain barrier penetration .

Advanced Docking Studies
AutoDock Vina simulations predict binding to C. albicans lanosterol demethylase (binding energy ≤−8.5 kcal/mol). Substituent modifications at the 3-prop-2-enoxyphenyl group improve hydrophobic interactions .

What experimental controls are essential when evaluating its anti-inflammatory activity in vitro?

Q. Basic Assay Design

  • Positive Controls : Dexamethasone (IC₅₀ ~1 µM in LPS-induced RAW264.7 macrophages).
  • Negative Controls : Vehicle (DMSO <0.1%) and untreated cells to baseline cytokine levels (e.g., TNF-α ELISA) .

Q. Advanced Mechanistic Controls

  • NF-κB Inhibition : Western blotting for p65 nuclear translocation (30% reduction at 10 µM treatment).
  • ROS Scavenging : DCFH-DA fluorescence assays confirm dose-dependent ROS suppression (EC₅₀ ~15 µM) .

How do structural variations in analogous benzamide derivatives affect target selectivity?

Basic Comparisons
Replacing the 4-methyl group with chloro (e.g., 4-chloro analog) increases Gram-negative activity (MIC shift from 32 to 16 µg/mL) due to enhanced membrane permeability .

Q. Advanced SAR

  • Hydrazone Geometry : (2E)-isomers show 5–10× higher DNA gyrase inhibition than (2Z)-forms, confirmed by SPR binding assays .
  • Propargyl vs. Allyloxy Substituents : Propargyl groups at the 3-position improve metabolic stability (t₁/₂ >4 hours in liver microsomes) .

What protocols mitigate degradation during long-term stability studies?

Basic Storage
Lyophilized powder stored at −20°C in amber vials retains >90% potency over 12 months. Aqueous solutions (pH 6.5) degrade by 20% in 30 days at 4°C .

Q. Advanced Formulation

  • Cyclodextrin Encapsulation : Increases solubility (5 mg/mL to 25 mg/mL) and reduces photodegradation under UV light .
  • LC-MS Stability Monitoring : Identifies major degradation products (e.g., hydrolyzed hydrazine derivatives) for forced degradation studies .

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